1,5-Dimethyl-N-propyl-1H-pyrazole-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-N-propyl-1H-pyrazole-3-carboxamide can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route might involve the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with propylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as crystallization or chromatography ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-N-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often facilitated by halogenation followed by nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine followed by nucleophilic substitution with amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1,5-Dimethyl-N-propyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antifungal, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-N-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form stable complexes with metal ions, which can enhance its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-N-phenyl-1H-pyrazole-3-carboxamide: Similar structure but with a phenyl group instead of a propyl group.
3,5-Dimethylpyrazole: Lacks the carboxamide functionality.
1-Propyl-3,5-dimethylpyrazole: Similar but lacks the carboxamide group.
Uniqueness
1,5-Dimethyl-N-propyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form coordination complexes with metal ions and its potential as a versatile intermediate in organic synthesis make it a valuable compound in various research domains .
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1,5-dimethyl-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C9H15N3O/c1-4-5-10-9(13)8-6-7(2)12(3)11-8/h6H,4-5H2,1-3H3,(H,10,13) |
InChI Key |
GUMUXPNAFFPIDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=NN(C(=C1)C)C |
Origin of Product |
United States |
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